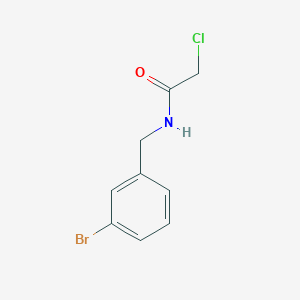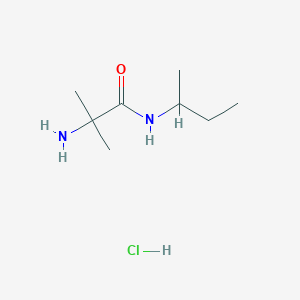![molecular formula C10H10O B1527585 [4-(Prop-1-yn-1-yl)phenyl]methanol CAS No. 1360803-46-8](/img/structure/B1527585.png)
[4-(Prop-1-yn-1-yl)phenyl]methanol
Overview
Description
“[4-(Prop-1-yn-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is also known as 3,3’-diiodothyroacetic acid or DITPA, and is a synthetic thyroid hormone analog.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,4-7,11H,3,8H2 . This indicates that the molecule contains a prop-1-yn-1-yl group attached to the 4-position of a phenyl ring, with a methanol group also attached to the phenyl ring.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Scientific Research Applications
Synthesis and Structural Analysis
- Chalcone Derivatives Synthesis : [4-(Prop-1-yn-1-yl)phenyl]methanol has been used in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives have potential applications in various fields, including materials science and pharmaceuticals (Salian et al., 2018).
Medicinal Chemistry and Drug Development
- Antimicrobial Activity : Novel compounds synthesized using this compound showed significant antimicrobial activity. These findings contribute to the development of new antimicrobial agents (Mandala et al., 2013).
Photochemistry and Material Science
- Photochromism in Methanols : The compound has been used in synthesizing substituted methanols displaying photochromism, leading to the reversible generation of photomerocyanines. This application is significant in material science for developing light-responsive materials (Aiken et al., 2013).
Organic Synthesis and Catalysis
- Enantioselective Epoxidation : The compound has been part of studies involving the synthesis of azanorbornyl-3-methanol, used as a catalyst for the enantioselective epoxidation of α,β-enones. This process is crucial in producing enantiomerically pure compounds, essential in pharmaceuticals and agrochemicals (Lu et al., 2008).
Analytical Chemistry
- Column Efficiency in Chromatography : Studies involving this compound have explored its effects on column efficiency in packed-column supercritical fluid chromatography. This research aids in understanding and improving chromatographic separation processes (Zou, Dorsey, & Chester, 2000).
Chemical Reaction Studies
- Aza-Piancatelli Rearrangement : Research involving this compound has contributed to studies on aza-Piancatelli rearrangement, a significant reaction in organic synthesis for constructing complex molecular structures (Reddy et al., 2012).
Corrosion Inhibition
- Inhibition of Carbon Steel Corrosion : Derivatives of this compound, such as [4-(1H-imidazole-1-yl)-phenyl]methanol, have shown effectiveness in inhibiting the corrosion of carbon steel in acidic mediums. This application is critical in industrial maintenance and material longevity (Costa et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a light-activated benzophenone and alkyne tag have been used for chemical probe synthesis . These probes can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .
Mode of Action
The mode of action of [4-(Prop-1-yn-1-yl)phenyl]methanol involves the interaction of the compound with its targets, leading to changes in the target’s function. The compound can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target . This suggests that the compound may act by forming a covalent bond with its target, thereby modifying the target’s function.
Biochemical Analysis
Biochemical Properties
[4-(Prop-1-yn-1-yl)phenyl]methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase B (MAO-B), which is involved in the oxidative deamination of monoamines . The interaction between this compound and MAO-B can lead to the formation of reactive intermediates that may influence various biochemical pathways. Additionally, this compound can interact with proteins and other biomolecules through covalent modifications, potentially altering their function and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as STAT3, which plays a crucial role in cell growth and differentiation . By binding to STAT3, this compound can inhibit its activation, thereby affecting downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the interaction with MAO-B results in the formation of reactive intermediates that can modify other biomolecules . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. This compound can also influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and can affect cellular processes differently. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, this compound can exhibit toxic or adverse effects . Studies have shown that high doses of the compound can lead to oxidative stress, cellular damage, and alterations in metabolic pathways. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the overall activity and function of this compound in biological systems. Additionally, the compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of the compound can also be affected by its binding to proteins and other biomolecules, which can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biochemical properties.
Properties
IUPAC Name |
(4-prop-1-ynylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNSGJGQYFTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360803-46-8 | |
| Record name | [4-(prop-1-yn-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


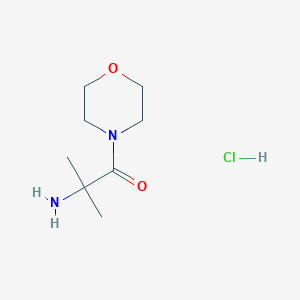
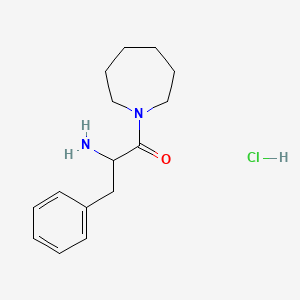
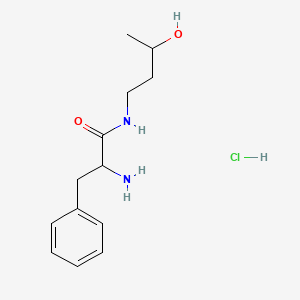
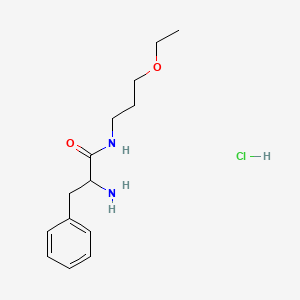
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)
![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)
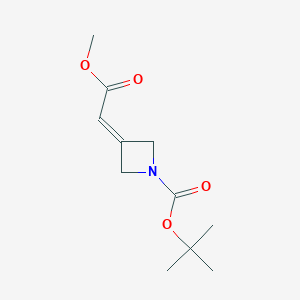
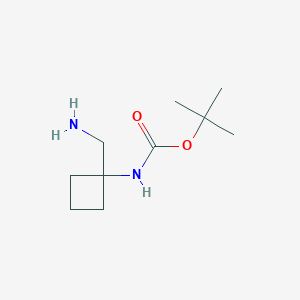
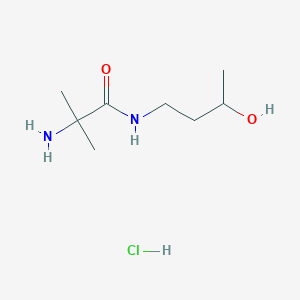
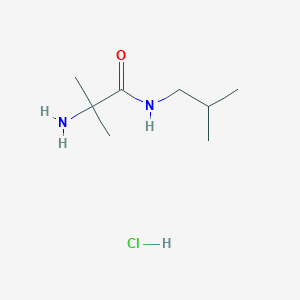
![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)
